molecular formula C9H15N3O3S B10907395 4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine

4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine

Cat. No.: B10907395
M. Wt: 245.30 g/mol
InChI Key: DHXRDEKBBKBQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1H-pyrazol-5-yl morpholino sulfone is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at the 1 and 4 positions, and a morpholino sulfone group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1H-pyrazol-5-yl morpholino sulfone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Morpholino Group: The morpholino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with morpholine in the presence of a suitable base.

    Sulfonation: The final step involves the introduction of the sulfone group. This can be achieved by reacting the morpholino-substituted pyrazole with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of 1,4-dimethyl-1H-pyrazol-5-yl morpholino sulfone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazol-5-yl morpholino sulfone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1,4-Dimethyl-1H-pyrazol-5-yl morpholino sulfone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazol-5-yl morpholino sulfone depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the morpholino sulfone group, making it less versatile in terms of chemical reactivity and applications.

    1-Methyl-1H-pyrazol-4-yl morpholino sulfone: Similar structure but with different substitution patterns, which can affect its chemical properties and biological activity.

    Morpholino sulfone derivatives: Compounds with similar sulfone groups but different heterocyclic cores, which can influence their reactivity and applications.

Uniqueness

1,4-Dimethyl-1H-pyrazol-5-yl morpholino sulfone is unique due to the combination of the pyrazole ring and the morpholino sulfone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

4-(2,4-dimethylpyrazol-3-yl)sulfonylmorpholine

InChI

InChI=1S/C9H15N3O3S/c1-8-7-10-11(2)9(8)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3

InChI Key

DHXRDEKBBKBQJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.